molecular formula C9H14O4 B13125724 Dimethyl2-ethylcyclopropane-1,1-dicarboxylate

Dimethyl2-ethylcyclopropane-1,1-dicarboxylate

Cat. No.: B13125724
M. Wt: 186.20 g/mol
InChI Key: NSTXOSCRYWMVID-UHFFFAOYSA-N
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Description

Dimethyl2-ethylcyclopropane-1,1-dicarboxylate is an organic compound that belongs to the class of cyclopropane derivatives. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical reactivity. This compound is characterized by the presence of two ester groups attached to a cyclopropane ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl2-ethylcyclopropane-1,1-dicarboxylate can be synthesized through the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium ethoxide. The reaction proceeds via an intramolecular cyclization mechanism, forming the cyclopropane ring . The reaction conditions typically involve refluxing the reactants in an alcohol solvent for several hours.

Industrial Production Methods

On an industrial scale, the production of cyclopropane derivatives like this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Dimethyl2-ethylcyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl2-ethylcyclopropane-1,1-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl2-ethylcyclopropane-1,1-dicarboxylate involves its reactivity due to the strained cyclopropane ring. The ring strain makes the compound susceptible to ring-opening reactions, which can be catalyzed by acids or bases. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl2-ethylcyclopropane-1,1-dicarboxylate is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct reactivity compared to other cyclopropane derivatives. The presence of the ethyl group can influence the compound’s steric and electronic properties, making it a valuable intermediate for selective organic transformations .

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

dimethyl 2-ethylcyclopropane-1,1-dicarboxylate

InChI

InChI=1S/C9H14O4/c1-4-6-5-9(6,7(10)12-2)8(11)13-3/h6H,4-5H2,1-3H3

InChI Key

NSTXOSCRYWMVID-UHFFFAOYSA-N

Canonical SMILES

CCC1CC1(C(=O)OC)C(=O)OC

Origin of Product

United States

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